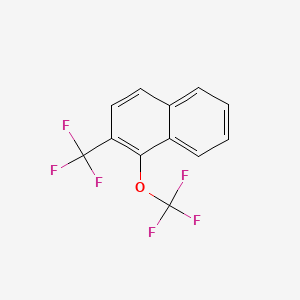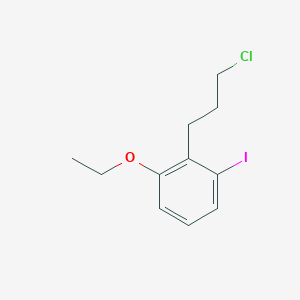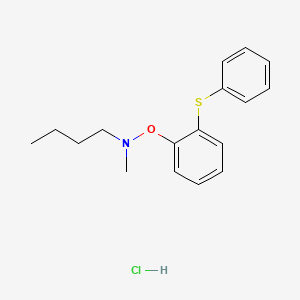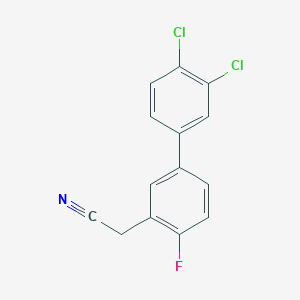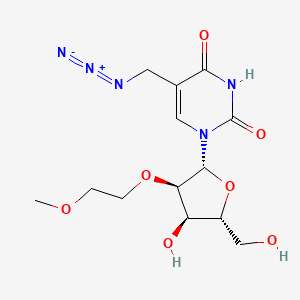
5-(Azidomethyl)-2'-o-(2-methoxyethyl)uridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Azidomethyl)-2’-O-(2-methoxyethyl)uridine is a modified nucleoside that has garnered significant interest in scientific research due to its unique structural properties and potential applications. This compound is a derivative of uridine, a nucleoside that plays a crucial role in the structure of RNA. The azidomethyl and methoxyethyl groups attached to the uridine molecule confer distinct chemical and biological properties, making it a valuable tool in various fields of study.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Azidomethyl)-2’-O-(2-methoxyethyl)uridine typically involves multiple steps, starting from uridine. The process generally includes the protection of hydroxyl groups, selective functionalization at the 5-position of the uridine ring, and subsequent deprotection. Common reagents used in these reactions include azidomethylating agents and methoxyethylating agents under controlled conditions to ensure high yield and purity.
Industrial Production Methods
While specific industrial production methods for 5-(Azidomethyl)-2’-O-(2-methoxyethyl)uridine are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing purification techniques such as chromatography to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Azidomethyl)-2’-O-(2-methoxyethyl)uridine can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Reduction Reactions: The azido group can be reduced to an amine group under specific conditions.
Click Chemistry: The azido group is highly reactive in click chemistry, particularly in the presence of alkynes, forming triazoles.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide and methoxyethyl chloride are commonly used.
Reduction Reactions: Reducing agents like triphenylphosphine or hydrogen in the presence of a palladium catalyst.
Click Chemistry: Copper(I) catalysts are typically employed to facilitate the reaction between the azido group and alkynes.
Major Products Formed
Substitution Reactions: Various substituted uridine derivatives.
Reduction Reactions: Aminomethyl-uridine derivatives.
Click Chemistry: Triazole-linked uridine derivatives.
Applications De Recherche Scientifique
5-(Azidomethyl)-2’-O-(2-methoxyethyl)uridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex nucleoside analogs.
Biology: Incorporated into RNA molecules to study RNA structure and function.
Medicine: Potential use in the development of antiviral and anticancer therapies due to its ability to modify RNA.
Industry: Utilized in the production of modified nucleic acids for various biotechnological applications.
Mécanisme D'action
The mechanism by which 5-(Azidomethyl)-2’-O-(2-methoxyethyl)uridine exerts its effects is primarily through its incorporation into RNA. The azido group can participate in bioorthogonal reactions, allowing for the selective labeling and modification of RNA molecules. This enables researchers to study RNA dynamics, interactions, and functions in a highly specific manner. The methoxyethyl group enhances the compound’s stability and solubility, facilitating its use in various experimental conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methoxyethanol: An organic compound used as a solvent and in the synthesis of various chemicals.
Ethyl methanesulfonate: A chemical mutagen used in genetic research.
Uniqueness
5-(Azidomethyl)-2’-O-(2-methoxyethyl)uridine is unique due to its dual functional groups (azidomethyl and methoxyethyl), which provide distinct chemical reactivity and biological properties. Unlike simpler compounds like 2-methoxyethanol, this modified nucleoside can be specifically incorporated into RNA, enabling targeted studies and applications in molecular biology and medicine.
Propriétés
Formule moléculaire |
C13H19N5O7 |
|---|---|
Poids moléculaire |
357.32 g/mol |
Nom IUPAC |
5-(azidomethyl)-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C13H19N5O7/c1-23-2-3-24-10-9(20)8(6-19)25-12(10)18-5-7(4-15-17-14)11(21)16-13(18)22/h5,8-10,12,19-20H,2-4,6H2,1H3,(H,16,21,22)/t8-,9-,10-,12-/m1/s1 |
Clé InChI |
QMXGFTMABVXOMP-DNRKLUKYSA-N |
SMILES isomérique |
COCCO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)CN=[N+]=[N-])CO)O |
SMILES canonique |
COCCOC1C(C(OC1N2C=C(C(=O)NC2=O)CN=[N+]=[N-])CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(Hydroxymethyl)cyclohexyl]ethanone](/img/structure/B14051395.png)
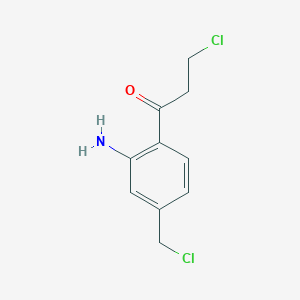
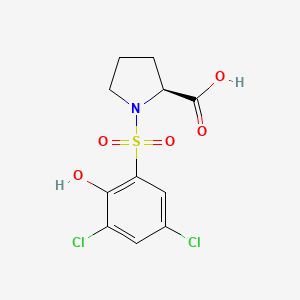
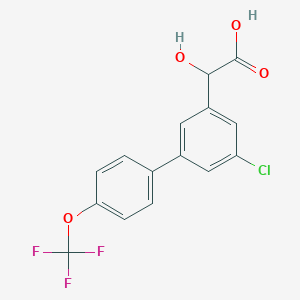
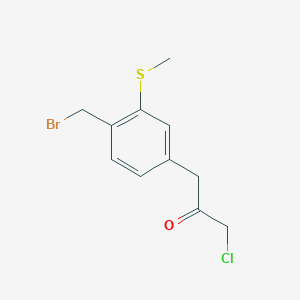
![1-ethyl-7-nitro-4-(2,2,2-trifluoroacetyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B14051418.png)
